N-(2-(furan-2-yl)-2-hydroxypropyl)-2-phenylethanesulfonamide
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Overview
Description
Furan is a five-membered aromatic heterocycle, consisting of four carbon atoms and one oxygen . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom. They are known for their various biological activities and are used in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques have been used for the structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Furan is an important starting material for a large number of reactions . It plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods and compared with theoretical values obtained using density functional theory (DFT) calculations .Scientific Research Applications
- Therapeutic Advantages : Furan derivatives exhibit a wide range of therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
!Furan Structure
Other Therapeutic Applications
Beyond antibacterial effects, furan derivatives offer a plethora of therapeutic applications:
- Other Areas : Furan derivatives have been explored for their anti-ulcer, diuretic, and muscle relaxant effects .
Mechanisms of Action
The precise mechanisms underlying furan derivatives’ therapeutic effects vary. Researchers have identified interactions with specific cellular targets, enzyme inhibition, and modulation of signaling pathways.
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to different therapeutic effects . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical reactions . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The specific effects of this compound would require further investigation.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-15(17,14-8-5-10-20-14)12-16-21(18,19)11-9-13-6-3-2-4-7-13/h2-8,10,16-17H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTYAYKCLYNQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=CC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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